molecular formula C3H6ClFO3S B3000033 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride CAS No. 2225136-07-0

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride

Cat. No.: B3000033
CAS No.: 2225136-07-0
M. Wt: 176.59
InChI Key: CQOYVIPXHPLDIB-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride: is an organofluorine compound with the molecular formula C3H6ClFO3S and a molecular weight of 176.59 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Chemistry: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules. It is also used in the preparation of various fluorinated compounds.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further derivatized. It is also used in the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2-hydroxypropane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

3-Fluoro-2-hydroxypropane+Thionyl chloride3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{3-Fluoro-2-hydroxypropane} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 3-Fluoro-2-hydroxypropane+Thionyl chloride→3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

    3-Fluoropropane-1-sulfonyl chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.

    2-Hydroxypropane-1-sulfonyl chloride: Lacks the fluorine atom, which affects its reactivity and the properties of the resulting derivatives.

Uniqueness: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and properties. The fluorine atom increases the electrophilicity of the sulfonyl chloride group, while the hydroxyl group provides additional sites for derivatization.

Properties

IUPAC Name

3-fluoro-2-hydroxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO3S/c4-9(7,8)2-3(6)1-5/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOYVIPXHPLDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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